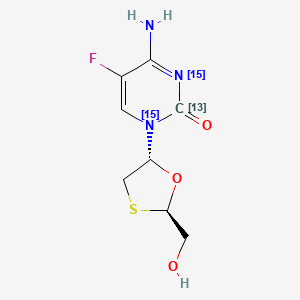

5-epi Emtricitabine-13C,15N2

Description

BenchChem offers high-quality 5-epi Emtricitabine-13C,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-epi Emtricitabine-13C,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10FN3O3S |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1/i8+1,11+1,12+1 |

InChI Key |

XQSPYNMVSIKCOC-FTAPCUFXSA-N |

Isomeric SMILES |

C1[C@@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

High-Resolution Profiling: Emtricitabine vs. 5-epi Emtricitabine-13C,15N2

Executive Summary

This technical guide delineates the critical structural, physicochemical, and analytical distinctions between Emtricitabine (FTC) , a widely used nucleoside reverse transcriptase inhibitor (NRTI), and 5-epi Emtricitabine-13C,15N2 , a specialized stable-isotope labeled reference standard.

While Emtricitabine represents the pharmacologically active (-)-cis enantiomer used in HIV therapeutics, 5-epi Emtricitabine-13C,15N2 serves a distinct role in impurity profiling and quantitative bioanalysis . It combines a diastereomeric structural change (trans-configuration) with isotopic labeling (+3 Da mass shift), enabling precise tracking of stereochemical impurities that can impact drug safety and efficacy.

Structural & Stereochemical Divergence[1][2]

The core difference lies in the spatial arrangement of the oxathiolane ring and the isotopic composition of the cytosine base.

Stereochemistry: The "Epi" Distinction

Emtricitabine is a cytidine analogue containing a 1,3-oxathiolane ring.[1] It possesses two chiral centers at positions C2 and C5.

-

Emtricitabine (API): The active drug is the (-)-cis isomer, specifically the (2R, 5S) configuration.[1] The cytosine base and the hydroxymethyl group are on the same side of the ring.

-

5-epi Emtricitabine: The term "5-epi" denotes epimerization at the C5 position. This inversion changes the relationship between the substituents from cis to trans. Consequently, 5-epi Emtricitabine is the trans-diastereomer (typically (2S, 5S) relative to the enantiomeric pair).

Critical Insight: Diastereomers (unlike enantiomers) have different physical properties (boiling point, polarity, retention time), allowing them to be separated by achiral chromatography (e.g., standard C18 columns).

Isotopic Labeling: 13C,15N2

The "13C,15N2" suffix indicates the replacement of specific atoms with stable heavy isotopes, typically within the cytosine ring to ensure the mass shift remains on the fragment ion during MS/MS analysis.

-

Emtricitabine: Natural abundance isotopes (12C, 14N). Monoisotopic Mass

247.24 Da.[1] -

5-epi Emtricitabine-13C,15N2: Enriched with one Carbon-13 and two Nitrogen-15 atoms. Monoisotopic Mass

250.24 Da (+3 Da shift).

Table 1: Comparative Physicochemical Profile

| Feature | Emtricitabine (FTC) | 5-epi Emtricitabine-13C,15N2 |

| Role | Active Pharmaceutical Ingredient (API) | Internal Standard / Impurity Standard |

| Configuration | (-)-Cis (2R, 5S) | Trans (Diastereomer) |

| Formula | C₈H₁₀FN₃O₃S | ¹³C C₇H₁₀F ¹⁵N₂N O₃S |

| Molecular Weight | 247.24 g/mol | ~250.24 g/mol |

| Precursor Ion (M+H)⁺ | m/z 248 | m/z 251 |

| Key Fragment Ion | m/z 130 (Cytosine) | m/z 133 (Labeled Cytosine) |

| Solubility | Freely soluble in water/methanol | Similar (slightly different logP) |

The Analytical Imperative: Why the Difference Matters

In drug development, distinguishing the active cis drug from the trans impurity is a regulatory requirement (ICH Q3A/B). The labeled 5-epi standard is used to validate methods that quantify this specific impurity.

Chromatographic Resolution (Separation)

Because the "5-epi" form is a diastereomer, it does not require a chiral column for separation. However, high-resolution columns (like Phenyl-Hexyl or Polar-Embedded C18) are often required to achieve baseline resolution between the massive API peak (Cis) and the trace impurity peak (Trans).

Mass Spectrometry Logic (Detection)

The isotope label allows for Mass Differentiation . Even if the trans impurity co-elutes with the cis drug due to poor chromatography, the mass spectrometer can distinguish them based on the +3 Da shift.

-

Scenario A (Unlabeled Impurity): You rely solely on retention time to distinguish Drug (Cis) from Impurity (Trans).

-

Scenario B (Labeled Standard): You use 5-epi-FTC-13C,15N2 as an internal standard to quantify the trans-impurity, ensuring that matrix effects (ion suppression) specific to the trans-elution time are accurately compensated.

Experimental Workflow & Signaling Logic

The following diagram illustrates the decision logic for separating and identifying these compounds using LC-MS/MS.

Figure 1: LC-MS/MS workflow distinguishing Emtricitabine from its labeled diastereomer via Retention Time and Mass Transitions.

Validated Experimental Protocol

To utilize 5-epi Emtricitabine-13C,15N2 effectively as a standard, the following LC-MS/MS conditions are recommended. This protocol ensures separation of the stereoisomers while leveraging the isotope label for specificity.

Chromatographic Conditions

-

Column: Phenomenex Synergi Polar-RP or Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm). Note: Biphenyl phases offer enhanced selectivity for isomeric separations.

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-4 min: 5% to 60% B (Slow ramp to resolve isomers)

-

4-5 min: 95% B (Wash)

-

-

Flow Rate: 0.3 mL/min.[3]

Mass Spectrometry Parameters (MRM)

The Multiple Reaction Monitoring (MRM) transitions are the definitive identification step.

| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |

| Emtricitabine (FTC) | 248.1 | 130.1 | 25 | 100 |

| 5-epi FTC-13C,15N2 | 251.1 | 133.1 | 25 | 100 |

Mechanistic Note: The product ion at m/z 130 corresponds to the protonated cytosine ring (C4H6N3O+). The labeled standard yields m/z 133 because the 13C and 15N atoms are located within this cytosine ring structure, confirming the label is stable and not lost during the fragmentation of the oxathiolane ring.

References

-

National Center for Biotechnology Information (NCBI). (2025). Emtricitabine: PubChem Compound Summary. Retrieved from [Link]

-

Delahunty, T., et al. (2009).[4] The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma Using LC/MS/MS and Isotopically Labeled Internal Standards. Journal of Chromatography B. Retrieved from [Link]

-

Gilead Sciences, Inc. (2018). Emtriva (Emtricitabine) Prescribing Information. U.S. Food and Drug Administration. Retrieved from [Link]

-

Rao, R.N., et al. (2023). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine.... Global Research Online. Retrieved from [Link]

-

European Medicines Agency (EMA). (2005). Scientific Discussion: Emtriva. Retrieved from [Link]

Sources

Technical Guide: Molecular Weight & Characterization of 5-epi Emtricitabine-

Executive Summary

This technical guide defines the physicochemical properties of 5-epi Emtricitabine-

The 5-epi isomer is a critical process impurity and degradation product. Accurate quantification requires a stable isotope internal standard (SIL-IS) that mirrors the impurity's ionization efficiency and chromatographic behavior while providing mass resolution.

Key Data Point:

The calculated monoisotopic mass of 5-epi Emtricitabine-

Structural Characterization & Isotopic Physics

To understand the molecular weight, we must first deconstruct the stereochemistry and the specific isotopic enrichment locations.

Stereochemistry: The "5-epi" Designation

Emtricitabine is the (-)-cis isomer of a nucleoside analog. The term "5-epi" refers to the epimerization at the C5 position of the oxathiolane ring (or the relative configuration of the base to the hydroxymethyl group).

-

Emtricitabine (Parent): (2R, 5S)-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine.[1][2][3]

-

5-epi Emtricitabine (Impurity): (2R, 5R)-isomer (Trans configuration).

Crucial Insight: Stereoisomers (enantiomers and diastereomers) possess identical molecular formulas and atomic masses. Therefore, the molecular weight calculation for the labeled impurity is identical to that of the labeled parent drug, provided the isotopic labeling pattern is the same.

Isotopic Labeling Pattern

The standard commercial labeling for this class of nucleosides occurs on the pyrimidine (cytosine) ring, which is synthetically accessible and metabolically stable.

-

Labels: One Carbon-13 (

) and two Nitrogen-15 ( -

Typical Position: The pyrimidine ring atoms (e.g., positions 2, 1, and 3).

-

Formula:

Precise Molecular Weight Calculation

The following table details the summation of exact atomic masses to derive the monoisotopic mass.

Table 1: Mass Calculation of 5-epi Emtricitabine-

| Element | Isotope | Count | Exact Mass (Da) [1] | Total Contribution (Da) |

| Carbon | 7 | 12.000000 | 84.000000 | |

| Carbon (Label) | 1 | 13.003355 | 13.003355 | |

| Hydrogen | 10 | 1.007825 | 10.078250 | |

| Fluorine | 1 | 18.998403 | 18.998403 | |

| Nitrogen | 1 | 14.003074 | 14.003074 | |

| Nitrogen (Label) | 2 | 15.000109 | 30.000218 | |

| Oxygen | 3 | 15.994915 | 47.984745 | |

| Sulfur | 1 | 31.972071 | 31.972071 | |

| TOTAL | 250.040116 |

-

Monoisotopic Mass: ~250.04 Da

-

Average Molecular Weight: ~250.23 g/mol (accounting for natural abundance of other atoms).[5]

Analytical Application: LC-MS/MS Workflow

Why use a labeled impurity standard?

While many labs use the labeled parent (Emtricitabine-

-

Identical Retention Time: The IS co-elutes perfectly with the target impurity.

-

Matrix Effect Compensation: Any ion suppression affecting the impurity affects the IS equally at that specific retention time.

Recommended Protocol (LC-MS/MS)

-

Column: Pentafluorophenyl (PFP) or C18 (high aqueous stability). PFP is superior for separating structural isomers like cis/trans FTC.

-

Mobile Phase:

-

MS Transitions (MRM):

-

Target (5-epi Unlabeled):

(Cytosine fragment). -

IS (5-epi Labeled):

(Shifted Cytosine fragment). -

Note: The parent ion is

.

-

Visualized Workflow

The following diagram illustrates the critical path for impurity profiling using this isotope.

Caption: Analytical workflow ensuring the labeled IS tracks the specific retention behavior of the 5-epi impurity.

Synthesis & Stability Considerations

Synthetic Route

The synthesis of 5-epi Emtricitabine-

-

Source of Label: The

and -

Chiral Resolution: Because the condensation produces a mixture of cis (Emtricitabine) and trans (5-epi) isomers, the 5-epi isomer is isolated via fractional crystallization or chiral chromatography during the manufacturing of the reference standard.

Stability

-

Isotopic Stability: The labels are located in the aromatic pyrimidine ring. These positions are non-exchangeable, meaning the label will not be lost to the solvent (water/methanol) during storage or analysis.

-

Chemical Stability: Like the parent, the 5-epi isomer is sensitive to strong acids (risk of racemization or glycosidic bond cleavage). Store neat material at -20°C under inert atmosphere (Argon/Nitrogen).

References

-

PubChem. (2024).[1] Emtricitabine-13C,15N2 Compound Summary. National Library of Medicine.[1][7] [Link][1]

-

NIST. (2023). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]

Sources

- 1. Emtricitabine-13C,15N2 | C8H10FN3O3S | CID 46781450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Emtricitabine-13C,15N2 | CAS 1217820-69-3 | LGC Standards [lgcstandards.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: The Role of 5-epi Emtricitabine-13C,^{15}N_2 in HIV Impurity Profiling and DMPK

The following technical guide details the application of 5-epi Emtricitabine-13C,^{15}N_2 in the context of HIV drug metabolism and pharmacokinetics (DMPK).

This guide assumes the user is a bioanalytical scientist or DMPK lead requiring a rigorous methodology for differentiating the active pharmaceutical ingredient (Emtricitabine, FTC) from its stereochemical impurity (5-epi Emtricitabine) using stable isotope dilution mass spectrometry.

Executive Summary

In the development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), stereochemical purity is paramount. Emtricitabine (FTC) is the (-)-cis enantiomer [(2R,5S)]. Its manufacturing process and metabolic degradation can yield the trans-isomer , known as 5-epi Emtricitabine [(2R,5R)].

While the parent drug (FTC) is potent against HIV-1 reverse transcriptase, the 5-epi impurity exhibits significantly altered pharmacokinetics and reduced antiviral potency. 5-epi Emtricitabine-13C,^{15}N_2 serves as a specialized Stable Isotope Labeled Internal Standard (SIL-IS). Its primary role is to enable the precise, regulatory-compliant quantification of the 5-epi impurity in complex biological matrices (plasma, PBMC lysates) where the parent drug is present in vast excess, ensuring that matrix effects do not compromise the assay's selectivity.

Part 1: Stereochemical & Isotopic Architecture

The "5-epi" Configuration

Emtricitabine possesses a 1,3-oxathiolane ring with two chiral centers (C2 and C5).[1] The active drug is the cis isomer. The term "5-epi" denotes epimerization at the C5 position (the carbon attaching the cytosine base to the ring), converting the cis relationship to trans.

-

Emtricitabine (FTC): (2R, 5S) – Cis configuration.

-

5-epi Emtricitabine: (2R, 5R) – Trans configuration.

The Isotope Label (13C, ^{15}N_2)

To function as an effective internal standard for LC-MS/MS, the molecule is labeled with stable isotopes to create a mass shift (+3 Da) distinguishable from the unlabeled impurity.

-

Labeling Site: Typically located on the cytosine ring (pyrimidine core).

-

Composition: One Carbon-13 (^{13}C) and two Nitrogen-15 (^{15}N) atoms.[2][3]

-

Mass Shift:

-

Unlabeled 5-epi FTC: m/z ~248.1

-

Labeled 5-epi FTC-13C,^{15}N_2: m/z ~251.1

-

Structural Visualization

The following diagram illustrates the stereochemical difference and the theoretical location of the isotope labels.

Caption: Stereochemical relationship between Emtricitabine, its 5-epi impurity, and the stable isotope labeled internal standard used for quantification.

Part 2: Bioanalytical Workflow (LC-MS/MS)

The core application of 5-epi Emtricitabine-13C,^{15}N_2 is in impurity profiling within human plasma or intracellular lysates. Because FTC and 5-epi FTC are diastereomers, they have different physicochemical properties but identical masses. While they can be separated chromatographically, the use of a specific SIL-IS for the impurity ensures that any retention time shift or ionization suppression affecting the impurity is perfectly compensated.

Experimental Protocol: Plasma Extraction & Analysis

Objective: Quantify 5-epi FTC in the presence of high-concentration FTC.

Step 1: Preparation of Standards

-

Stock Solutions: Dissolve 5-epi Emtricitabine-13C,^{15}N_2 in 50:50 Methanol:Water to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute stock to 50 ng/mL in water.

-

Calibration Curve: Prepare unlabeled 5-epi FTC standards (1–1000 ng/mL) in blank human plasma.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 100 µL of patient plasma into a 96-well plate.

-

Add 20 µL of Working IS Solution (5-epi FTC-13C,^{15}N_2).

-

Add 300 µL of precipitating agent (Methanol + 1% Formic Acid) to lyse proteins and liberate bound drug.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer supernatant to a fresh plate and evaporate under nitrogen (or inject directly if sensitivity allows).

Step 3: Chromatographic Separation

-

Column: C18 (e.g., Waters XBridge or Phenomenex Synergi Polar-RP). Note: While chiral columns separate enantiomers, diastereomers like cis/trans FTC often separate on standard C18 phases, but baseline resolution is critical.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 0-5% B over 5 minutes (Polar retention is key).

Step 4: Mass Spectrometry (MRM Parameters)

-

Ionization: ESI Positive Mode.

-

Transitions:

-

Analyte (5-epi FTC): 248.1 → 130.1 (Cytosine fragment).

-

Internal Standard (5-epi FTC-13C,^{15}N_2): 251.1 → 133.1 (Labeled Cytosine fragment).

-

Data Interpretation Table[5][6][7]

| Parameter | Emtricitabine (FTC) | 5-epi Emtricitabine | 5-epi FTC-13C,^{15}N_2 (IS) |

| Retention Time | ~2.5 min (Example) | ~2.8 min (Example) | ~2.8 min (Matches Analyte) |

| Precursor Ion (m/z) | 248.1 | 248.1 | 251.1 |

| Product Ion (m/z) | 130.1 | 130.1 | 133.1 |

| Role | Active Drug | Impurity | Normalization Reference |

Part 3: Metabolic Stability & Intracellular Phosphorylation

A critical aspect of HIV drug development is understanding if impurities are "bio-activated." FTC acts as a chain terminator only after intracellular phosphorylation to the triphosphate form (FTC-TP).

The Activation Pathway

The 5-epi isomer generally exhibits poor substrate affinity for Deoxycytidine Kinase (dCK), the rate-limiting enzyme. Consequently, it does not efficiently form the active triphosphate, rendering it therapeutically inert but potentially toxic if it accumulates.

The SIL-IS (5-epi FTC-13C,^{15}N_2) is crucial here. By spiking cell lysates with the IS, researchers can determine if any 5-epi-TP is formed by tracking the specific transitions of the impurity, distinct from the massive signal of the active drug's triphosphate.

Caption: Differential metabolic activation of FTC vs. 5-epi FTC. The 5-epi isomer resists phosphorylation, a key DMPK parameter verified using the internal standard.

Part 4: Regulatory Compliance (ICH & FDA)

The use of 5-epi Emtricitabine-13C,^{15}N_2 supports compliance with stringent regulatory guidelines regarding impurities.

-

ICH Q3A/Q3B (Impurities): Regulators require the identification and qualification of impurities exceeding 0.1% (or lower depending on dose). Because 5-epi FTC is a stereoisomer, it requires specific methods to prove it is not present above thresholds.

-

Bioanalytical Method Validation (BMV): FDA/EMA guidelines state that the Internal Standard should track the analyte. Using the labeled parent (FTC-IS) to quantify the impurity (5-epi) is often acceptable, but using the labeled impurity (5-epi-IS) is the "Gold Standard" for accuracy, especially if the extraction recovery differs between the cis and trans forms.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60877, Emtricitabine. Retrieved from [Link]

-

Delahunty, T., et al. (2009). The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma Using LC/MS/MS and Isotopically Labeled Internal Standards.[2] Journal of Chromatography B. Retrieved from [Link] (Note: Contextual reference for SIL-IS methodology in ARVs).

-

European Medicines Agency (EMA). Scientific Discussion: Emtriva (Emtricitabine).[5] Describes the stereochemistry and impurity profile (cis vs trans). Retrieved from [Link]

-

Patel, A., et al. (2015). Development and Validation of an Accurate and Precise LC-MS/MS Method for Determination of Tenofovir and Emtricitabine in Human Plasma.[6] International Journal of Pharmaceutical, Chemical and Biological Sciences.[6][7] Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Emtricitabine - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Note: Quantitative Bioanalysis of Emtricitabine using its Stable-Isotope Labeled Epimer, 5-epi-Emtricitabine-¹³C,¹⁵N₂, as an Internal Standard by LC-MS/MS

Introduction: The Imperative for Precision in Antiretroviral Bioanalysis

Emtricitabine (FTC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), is integral to the management and prevention of Human Immunodeficiency Virus (HIV) infection. Its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations, necessitating highly accurate and precise bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for such quantitation due to its superior sensitivity and specificity.

A critical determinant of a robust LC-MS/MS assay is the choice of internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose, as their physicochemical properties are nearly identical to the analyte.

This application note presents a comprehensive, field-proven protocol for the quantitative analysis of emtricitabine in human plasma. A unique aspect of this method is the use of 5-epi-Emtricitabine-¹³C,¹⁵N₂, a stable isotope-labeled epimer of the analyte, as the internal standard. We will delve into the causality behind this choice, providing a step-by-step workflow from sample preparation to data analysis, all grounded in the principles of regulatory guidelines such as the FDA's Bioanalytical Method Validation and the ICH M10 guideline.

The Internal Standard: Justification for 5-epi-Emtricitabine-¹³C,¹⁵N₂

The selection of an internal standard is a foundational decision in method development. While an isotopically labeled analog of the analyte itself (e.g., Emtricitabine-¹³C,¹⁵N₂) is the most common choice, the use of a labeled epimer, 5-epi-Emtricitabine-¹³C,¹⁵N₂, offers specific advantages and considerations.

-

Epimeric Relationship : 5-epi-Emtricitabine is a stereoisomer of emtricitabine, differing in the spatial arrangement at one chiral center. This structural similarity ensures that its extraction efficiency and behavior in the mass spectrometer ion source will closely mirror that of emtricitabine, effectively compensating for matrix effects.

-

Chromatographic Separation : Crucially, the epimeric difference often allows for baseline or near-baseline chromatographic separation from the analyte. While co-elution is typically desired for SIL-IS to ensure they experience the exact same matrix effects, chromatographic separation of a labeled IS can be advantageous. It prevents any potential for isotopic cross-talk or interference from any unlabeled impurities in the IS material, providing an unambiguous signal for both the analyte and the IS.

-

Stable Isotope Labeling : The incorporation of ¹³C and ¹⁵N isotopes provides a mass shift that is sufficient to prevent spectral overlap between the analyte and the IS, without significantly altering the molecule's chemical properties. The mass difference should ideally be at least 3 Da to minimize potential interference.

The chemical structures of Emtricitabine and its labeled epimer internal standard are presented below.

Analyte and Internal Standard Structures

Caption: Chemical structures of the analyte and internal standard.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and compliant with regulatory expectations for bioanalytical method validation.

Materials and Reagents

-

Analytes and Internal Standard : Emtricitabine reference standard (≥98% purity), 5-epi-Emtricitabine-¹³C,¹⁵N₂ (≥98% purity, isotopic purity ≥99%).

-

Biological Matrix : Human plasma (K₂EDTA as anticoagulant), sourced from at least six different donors for validation.

-

Solvents : HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Reagents : Formic acid (≥98%), ammonium acetate.

-

Sample Preparation : Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB) or protein precipitation plates/tubes.

Preparation of Solutions

-

Stock Solutions (1 mg/mL) : Accurately weigh and dissolve emtricitabine and 5-epi-Emtricitabine-¹³C,¹⁵N₂ in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Solutions : Prepare intermediate and working standard solutions of emtricitabine by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution.

Sample Preparation: A Comparative Workflow

Two common and effective sample preparation techniques are presented: Solid Phase Extraction (SPE) and Protein Precipitation (PPT). The choice depends on the required sensitivity, sample cleanliness, and throughput needs.

Workflow Diagram

Caption: Comparative sample preparation workflows.

Method A: Solid Phase Extraction (Detailed Protocol)

-

Aliquot : Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Spike IS : Add 25 µL of the 100 ng/mL internal standard working solution to all samples except the blank.

-

Vortex : Vortex mix for 10 seconds.

-

Pre-treat : Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition SPE : Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load : Load the pre-treated sample onto the SPE cartridge.

-

Wash : Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute : Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

-

Evaporate : Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute : Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

Method B: Protein Precipitation (Detailed Protocol)

-

Aliquot : Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube or 96-well plate.

-

Spike IS : Add 25 µL of the 100 ng/mL internal standard working solution to all samples except the blank.

-

Vortex : Vortex mix for 10 seconds.

-

Precipitate : Add 300 µL of acetonitrile (containing 0.1% formic acid).

-

Vortex : Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge : Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer : Carefully transfer the supernatant to a clean tube or well.

-

Analyze : Inject the supernatant directly or evaporate to dryness and reconstitute in the initial mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm) or Synergi Polar-RP. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate. (Total run time ~5 minutes) |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Source Temperature | 500°C |

| IonSpray Voltage | ~5500 V |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Emtricitabine | 248.1 | 130.1 | Optimized (e.g., 15-25) |

| 5-epi-Emtricitabine-¹³C,¹⁵N₂ (IS) | 251.1 | 133.1 | Optimized (e.g., 15-25) |

Note: The precursor ion for the IS is +3 Da compared to the analyte due to the ¹³C and two ¹⁵N labels. The product ion is also shifted by +3 Da as the labeled atoms are retained in the fragmented portion of the molecule. This is a critical aspect of SIL-IS design.

Method Validation: Ensuring Trustworthiness and Authority

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. Validation should be performed in accordance with regulatory guidelines from bodies like the FDA and ICH.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |

| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS. | Response in blank samples from ≥6 sources should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | A minimum of 6 non-zero standards. A regression model (e.g., linear, weighted 1/x²) should be used. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). ≥75% of standards must meet this criterion. |

| Accuracy and Precision | To assess the closeness of determined values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at a minimum of four QC levels (LQC, MQC, HQC, and LLOQ). Intra- and inter-assay precision (%CV) should not exceed 15% (20% at LLOQ). Mean accuracy (%RE) should be within ±15% of nominal (±20% at LLOQ). |

| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The CV of the IS-normalized matrix factor calculated from ≥6 lots of the matrix should not be greater than 15%. |

| Recovery | To determine the efficiency of the extraction procedure. | The recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible. The recovery of the IS should be similar to that of the analyte. |

| Stability | To ensure the analyte is stable throughout the entire process (collection, storage, sample preparation, and analysis). | Includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of emtricitabine in human plasma using LC-MS/MS with 5-epi-Emtricitabine-¹³C,¹⁵N₂ as an internal standard. The use of a stable isotope-labeled epimer is a sophisticated strategy that ensures high accuracy and precision by effectively compensating for analytical variability. The outlined workflows for sample preparation and the specific LC-MS/MS parameters offer a robust starting point for method development and validation. By adhering to the principles of regulatory guidelines, researchers and drug development professionals can confidently generate high-quality bioanalytical data essential for advancing HIV therapy.

References

-

Patel, A., et al. Determination of emtricitabine in human plasma by LC-MS/MS. ResearchGate. 2010. [Link]

-

Delahunty, T., et al. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma Using LC/MS/MS and Isotopically Labeled Internal Standards. Journal of chromatographic science. 2009. [Link]

-

Soni, A., & Thakral, S. Simultaneous Estimation of Tenofovir and Emtricitabine in Human Plasma Using HPLC after Protein Precipitation Extraction. Journal of Analytical & Bioanalytical Techniques. 2013. [Link]

-

Hendrix, C. W., et al. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. 2006. [Link]

-

Prathipati, A., et al. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of pharmaceutical and biomedical analysis. 2019. [Link]

-

U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. 2019. [Link]

-

National Center for Biotechnology Information. Emtricitabine-13C,15N2. PubChem Compound Database. [Link]

-

Scholars Research Library. A simple, rapid, precise and accurate reverse-phase HPLC method was developed and validated for the simultaneous determination of emtricitabine, tenofovir and efavirenz in commercial tablets. ResearchGate. 2015. [Link]

- Xu, Y., et al.

5-epi Emtricitabine-13C,15N2 retention time in reverse-phase HPLC

Application Note: Retention Time Determination of 5-epi Emtricitabine- C, N in Reverse-Phase HPLC

Executive Summary

5-epi Emtricitabine (also known as the trans-isomer or USP Related Compound B) is a critical process-related impurity of Emtricitabine (FTC). While Emtricitabine exists as the (2R,5S)-cis isomer, the 5-epi analog possesses the (2R,5R)-trans configuration.

In high-precision quantitative workflows (LC-MS/MS or HPLC-UV), 5-epi Emtricitabine-

This guide details the RP-HPLC conditions required to resolve the 5-epi isomer from the main Emtricitabine peak and validates the retention time behavior of the

Technical Background & Mechanism

Structural Isomerism & Separation Physics

Emtricitabine contains two chiral centers at the C2 and C5 positions of the 1,3-oxathiolane ring.

-

Emtricitabine (API): (2R,5S) configuration (cis-isomer).

-

5-epi Emtricitabine: (2R,5R) configuration (trans-isomer).[1]

In Reverse-Phase (RP) chromatography using C18 stationary phases, the three-dimensional shape of the nucleoside analog dictates its interaction with the alkyl chains. The trans-isomer (5-epi) typically displays a distinct hydrophobicity profile compared to the cis-isomer, allowing for baseline separation.

The Role of the Isotope Standard ( C, N )

The 5-epi Emtricitabine-

-

Chromatographic Behavior: Unlike deuterium (

H) labeling, which can sometimes cause a slight retention time shift (the "deuterium isotope effect"), -

Result: The Retention Time (RT) of 5-epi Emtricitabine-

C,

Validated Experimental Protocol

Reagents & Materials

-

Analyte: 5-epi Emtricitabine Reference Standard.

-

Internal Standard: 5-epi Emtricitabine-

C, -

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Buffer: Potassium Dihydrogen Phosphate (

), adjusted to pH 6.8 or pH 3.0 (Method dependent).

Instrumental Parameters (RP-HPLC)

Two methods are commonly employed.[2] Method A is preferred for stability-indicating assays where resolution from degradation products is required.

Method A: Phosphate/Methanol Isocratic (Standard Resolution)

-

Column: Phenomenex Luna C18(2) or Waters SunFire C18 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 6.8) : Acetonitrile : Methanol (85 : 10 : 5 v/v/v).

-

Flow Rate: 1.0 mL/min.[3]

-

Temperature: 25°C - 30°C.

-

Detection: UV @ 280 nm (or MS for labeled standard tracking).

Method B: Gradient Elution (High Precision Impurity Profiling)

-

Column: Inertsil ODS-3V or equivalent C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (pH 4.0).

-

Gradient: 0-5 min (3% B), 5-15 min (3% to 20% B), 15-20 min (20% B).

Retention Time Data (Expected)

| Compound | Configuration | Approx. RT (Method A) | Relative Retention Time (RRT)* |

| Emtricitabine (FTC) | (2R,5S) - cis | 9.3 ± 0.2 min | 1.00 |

| 5-epi Emtricitabine | (2R,5R) - trans | Distinct (Typically ~0.4 - 0.6 RRT) | ~0.50 |

| 5-epi FTC- | (2R,5R) - trans | Co-elutes with 5-epi | ~0.50 |

> Note: The 5-epi (trans) isomer is generally less retained than the cis-isomer on standard C18 columns due to differences in molecular planarity and hydrogen bonding with the stationary phase. In many validated methods, it elutes before the main Emtricitabine peak.

Experimental Workflow (Step-by-Step)

Step 1: Stock Solution Preparation

-

Dissolve 1.0 mg of 5-epi Emtricitabine-

C, -

Dissolve 1.0 mg of Emtricitabine API in 10 mL of Mobile Phase (Stock B: 100 µg/mL).

-

Dissolve 1.0 mg of 5-epi Emtricitabine (Unlabeled) in 10 mL of Mobile Phase (Stock C: 100 µg/mL).

Step 2: Spiking & Co-Injection (Validation)

-

Vial 1 (System Suitability): Mix 50 µL Stock B + 50 µL Stock C + 900 µL Diluent. (Verifies separation of cis and trans).

-

Vial 2 (Isotope Match): Mix 50 µL Stock A + 50 µL Stock C + 900 µL Diluent. (Verifies co-elution).

Step 3: Analysis[5]

-

Inject 10-20 µL of Vial 1. Ensure Resolution (

) between Emtricitabine and 5-epi Emtricitabine is > 2.0. -

Inject 10-20 µL of Vial 2.

-

UV Detection (280nm): You should see a single, symmetrical peak (since the labeled and unlabeled forms co-elute).

-

MS Detection: Extract Ion Chromatograms (XIC) for the unlabeled mass (

) and labeled mass (

-

Visualization of Workflow

Caption: Workflow for validating the retention time of the isotope-labeled standard against the unlabeled impurity.

References

-

Farmacia Journal. "A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine in Bulk and Capsules." Farmacia, vol. 61, no. 3, 2013. Link

-

National Institutes of Health (NIH). "Optimization and Validation of HPLC Method for Investigation of Emtricitabine Loaded Nanoparticles." PubMed Central. Link

-

MedChemExpress. "Emtricitabine-13C,15N2 Product Information & Application Note." Link

-

United States Pharmacopeia (USP). "Emtricitabine Monograph: Organic Impurities." USP-NF Online. Link

-

Journal of Chromatographic Science. "HPLC Method for the Determination of Emtricitabine and Related Degradation Substances." Oxford Academic. Link

Disclaimer: This protocol is intended for research and development purposes. Always verify retention times with your specific column and mobile phase preparation, as slight variations in pH and column aging can shift absolute retention times.

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Emtricitabine and its Epimer

Welcome to the technical support and resource center dedicated to resolving a persistent challenge in analytical chemistry: the co-elution of Emtricitabine and its stereoisomer, 5-epi Emtricitabine. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter this issue, particularly when using isotopically labeled standards like 5-epi Emtricitabine-¹³C,¹⁵N₂ for quantification. Our approach is built on first principles, moving from optimizing existing systems to employing advanced separation techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this specific separation challenge.

Q1: Why are Emtricitabine and 5-epi Emtricitabine so difficult to separate using standard chromatographic methods?

A: Emtricitabine and 5-epi Emtricitabine are epimers, a type of stereoisomer. This means they share the same chemical formula, molecular weight, and connectivity of atoms but differ in the three-dimensional arrangement at a single chiral center (the C5 position on the oxathiolane ring).[1][2] Consequently, their fundamental physicochemical properties like polarity, pKa, and hydrophobicity are nearly identical, making them behave very similarly under typical achiral reversed-phase chromatography conditions.

Q2: I'm using 5-epi Emtricitabine-¹³C,¹⁵N₂ as an internal standard for an LC-MS assay. Does the isotopic labeling help separate it from the main Emtricitabine peak?

A: No, the isotopic labeling does not aid in chromatographic separation. Stable isotope labels are incorporated for detection, not separation.[3] They allow a mass spectrometer to differentiate between the analyte (Emtricitabine) and the internal standard (labeled 5-epi Emtricitabine) based on their mass-to-charge ratio (m/z).[4][5] From a chromatographic perspective, the labeled and unlabeled epimers will have virtually identical retention times. The core issue remains the separation of the epimeric structures themselves.

Q3: My analysis shows both compounds eluting very early in the run (low retention) and merged as a single peak. What is the primary cause?

A: This is a classic symptom of poor retention for polar compounds on a non-polar stationary phase, such as a C18 column.[6] Emtricitabine is a highly water-soluble molecule and may not interact sufficiently with the C18 alkyl chains, causing it to travel with the mobile phase front and elute near the column's void volume.[7] When retention is minimal, there is insufficient time for the column to resolve molecules with subtle structural differences.

Q4: Is there a definitive chromatographic technique that can guarantee the separation of these isomers?

A: Yes, the most direct and effective method for separating any stereoisomers, including epimers, is chiral chromatography .[8] This technique uses a stationary phase that is itself chiral. The chiral selector in the stationary phase forms transient, diastereomeric complexes with each isomer, leading to different interaction energies and, therefore, different retention times.

Section 2: In-Depth Troubleshooting Guide: A Systematic Approach to Resolution

When co-elution occurs, a structured, logical workflow is essential to efficiently resolve the issue without unnecessary trial and error. This guide provides a three-step process, beginning with optimizing your current method before escalating to more specialized techniques.

Caption: A logical workflow for resolving co-elution issues.

Step 1: Initial Assessment & Baseline Establishment

Before modifying any parameters, it is crucial to confirm the nature of the problem and establish a reliable baseline. Issues like a clogged column frit or an inappropriate injection solvent can cause peak distortion that mimics co-elution.[9]

Experimental Protocol 1: Establishing a Baseline

-

System Preparation: Ensure your HPLC system is functioning correctly. Flush the system thoroughly and check for stable backpressure.

-

Column: Use a standard, high-quality C18 column (e.g., 4.6 x 250 mm, 5 µm packing). The United States Pharmacopeia (USP) monograph for Emtricitabine specifies such a column.[10]

-

Mobile Phase: Prepare a mobile phase based on established methods. A good starting point is a simple isocratic or gradient elution with a buffered aqueous phase and an organic modifier.

-

Aqueous Phase (A): 20 mM Potassium Phosphate Monobasic in water, pH adjusted to a suitable value (e.g., 6.8).[11]

-

Organic Phase (B): Methanol or Acetonitrile.

-

-

Initial Conditions:

-

Analysis: Document the retention times, peak shapes, and resolution. This chromatogram is your baseline against which all improvements will be measured.

Step 2: Optimizing Your Existing Reversed-Phase (RP-HPLC) Method

The goal of this step is to manipulate the chromatographic selectivity—the ability of the system to distinguish between the two molecules. Minor adjustments can often produce the required separation.

Causality: Selectivity in RP-HPLC is governed by the subtle differences in interactions between the analytes, the mobile phase, and the stationary phase. By changing parameters like the organic solvent, pH, or temperature, we alter the equilibrium of these interactions, which can be leveraged to pull the two epimer peaks apart.

| Parameter | Rationale for Change | Recommended Action |

| Organic Modifier | Acetonitrile and Methanol have different solvent strengths and create different interactions (dipole-dipole, hydrogen bonding). Switching between them is a powerful way to alter selectivity. | If using Methanol, switch to Acetonitrile at an equivalent solvent strength, and vice-versa. Observe changes in retention and resolution. |

| Mobile Phase pH | The ionization state of Emtricitabine (a weak base) affects its polarity and interaction with residual silanols on the stationary phase. Adjusting pH can fine-tune retention. | Test mobile phase pH values ±1 unit around the pKa of the relevant functional group. Ensure the pH remains within the stable range for your column (typically pH 2-8 for silica-based C18). |

| Temperature | Lowering the column temperature increases mobile phase viscosity and can sometimes enhance the energetic differences in how the two epimers interact with the stationary phase, improving resolution. | Decrease the column temperature incrementally (e.g., from 40°C down to 25°C or 20°C). Monitor resolution and backpressure. The USP method specifies 40°C as a starting point.[10] |

| Gradient Profile | A shallower gradient increases the separation window for closely eluting compounds by slowing the rate of change in mobile phase strength. | If using a gradient, decrease the slope (e.g., change from a 5-minute ramp of 5% to 50% B to a 15-minute ramp). This gives the column more time to resolve the peaks. |

Step 3: Advanced Chromatographic Strategies

If extensive optimization of your RP-HPLC method fails to yield adequate resolution, it is time to consider alternative chromatographic modes that are better suited to the challenge.

Expertise & Causality: HILIC is an ideal technique for highly polar compounds that are poorly retained in reversed-phase.[12] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase high in organic content (typically >80% Acetonitrile). The high organic content facilitates the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes like Emtricitabine partition into this aqueous layer and are retained. Elution is achieved by increasing the aqueous component of the mobile phase. This orthogonal separation mechanism often provides excellent resolution for compounds that co-elute in RP-HPLC.

Caption: Mechanism of retention in HILIC.

Experimental Protocol 2: HILIC Method Development

-

Column Selection: Choose a HILIC-specific column (e.g., bare silica, amide, or diol phase).

-

Mobile Phase:

-

Organic Phase (A): Acetonitrile.

-

Aqueous Phase (B): 10-20 mM Ammonium Formate or Ammonium Acetate in water (volatile buffers ideal for MS).

-

-

Initial Conditions:

-

Gradient: Start with a high organic concentration (e.g., 95% A) and ramp down to a lower concentration (e.g., 70% A) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30-40 °C.

-

-

CRITICAL - Equilibration: HILIC columns require extended equilibration time (20-30 minutes or more) with the initial mobile phase to establish the stable water layer necessary for reproducible retention. Insufficient equilibration is a common cause of failure in HILIC.

Expertise & Causality: This is the most powerful and specific tool for separating stereoisomers. Chiral Stationary Phases (CSPs) contain a single enantiomer of a chiral molecule bound to the support material. This creates a chiral environment within the column. As the racemic or epimeric mixture passes through, each isomer interacts with the CSP to form short-lived diastereomeric complexes. Because diastereomers have different physical properties, they have different binding energies with the CSP, resulting in different retention times and successful separation.

Experimental Protocol 3: Chiral Column Screening

-

Column Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening.

-

Mode of Operation: Chiral separations can be run in normal-phase, polar organic, or reversed-phase modes. Normal-phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol) often provide the best selectivity.

-

Screening Process:

-

Select 2-3 different polysaccharide-based CSPs.

-

For each column, test a primary mobile phase system (e.g., Hexane/Isopropanol for normal phase; Acetonitrile/Methanol for polar organic).

-

Run a simple isocratic elution.

-

If separation is observed but is not optimal, it can be fine-tuned by adjusting the ratio of the mobile phase components or by introducing an additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

-

Section 3: Summary and Recommendations

| Approach | Likelihood of Success | Complexity & Cost | Key Consideration |

| Optimized RP-HPLC | Moderate | Low | May not achieve baseline resolution but can be sufficient for some applications. Utilizes standard lab equipment. |

| HILIC | High | Moderate | Requires a HILIC-specific column and careful attention to equilibration. Excellent for polar compounds. |

| Chiral Chromatography | Very High / Guaranteed | High | Requires specialized and often expensive chiral columns. It is the most definitive and robust solution for isomer separation. |

Final Recommendation:

As a Senior Application Scientist, my recommendation follows a pragmatic, tiered approach. First, exhaust the possibilities of optimizing your existing RP-HPLC method , as this is the most resource-efficient path. If baseline resolution is not achieved, proceed directly to HILIC , as it is highly likely to succeed given the polar nature of Emtricitabine. If the separation is for a regulatory filing or requires absolute proof of purity, chiral chromatography is the gold standard and should be implemented to provide unambiguous separation of the epimers.

References

-

Veeprho. (n.d.). Emtricitabine 5-Epimer | CAS 145986-26-1. Retrieved from [Link]

-

Al-Othman, Z. A., et al. (2020). Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters. Molecules, 25(24), 6033. Available from: [Link]

-

Pawar, S. J., et al. (2021). Estimation of Emtricitabine and Tenofovir by HPTLC Method. Rajarshi Shahu Mahavidyalaya. Available from: [Link]

-

United States Pharmacopeia. (2025). Emtricitabine - Definition, Identification, Assay - USP 2025. Available from: [Link]

-

Drugs.com. (2025). Emtricitabine Monograph for Professionals. Retrieved from [Link]

-

Trungtamthuoc.com. (2025). Emtricitabine. Retrieved from [Link]

-

Hamarapurkar, P. D., & Parate, A. N. (2013). HPLC method for the determination of emtricitabine and related degradation substances. Journal of Chromatographic Science, 51(5), 419–424. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem Compound Database. Retrieved from [Link]

-

Attaluri, S., et al. (2022). Development and Validation of a Stability- Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. Acta Chimica Slovenica, 69(2), 411-421. Available from: [Link]

-

Delahunty, T., et al. (2009). The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards. Journal of Chromatography B, 877(20-21), 1907–1914. Available from: [Link]

-

Attaluri, S., et al. (2022). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. Molecules, 25(24), 6033. Available from: [Link]

-

Delahunty, T., et al. (2009). The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma Using LC/MS/MS and Isotopically Labeled Internal Standards. PubMed. Available from: [Link]

-

Rezk, N. L., et al. (2005). Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. Journal of Chromatography B, 822(1-2), 201–208. Available from: [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2024). Review of analytical methods for emtricitabine and tenofovir. Retrieved from [Link]

-

ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC? Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of emtricitabine enantiomers. Retrieved from [Link]

-

Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

-

SynZeal. (n.d.). Emtricitabine Impurities. Retrieved from [Link]

-

Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Emtricitabine Impurities | SynZeal [synzeal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bvchroma.com [bvchroma.com]

- 10. Emtricitabine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]

Technical Support Center: Chiral Separation of 5-epi Emtricitabine-¹³C,¹⁵N₂

Welcome to our dedicated technical support center for the chiral separation of 5-epi Emtricitabine-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the chromatographic analysis of this specific epimer. As your partner in scientific advancement, we aim to equip you with the knowledge to optimize your peak shape and achieve robust, reproducible results.

Introduction to the Challenge

The successful chiral separation of 5-epi Emtricitabine-¹³C,¹⁵N₂ presents a unique set of analytical hurdles. As an epimer of an isotopically labeled analogue of Emtricitabine, achieving a sharp, symmetrical peak requires careful consideration of the chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters. The subtle stereochemical difference between the epimer and other stereoisomers of Emtricitabine necessitates a highly selective system for accurate quantification.[1] This guide provides a structured approach to troubleshooting and method optimization.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape in chiral chromatography can manifest as peak tailing, fronting, or broadening, all of which can compromise resolution and the accuracy of quantification.[2] This section addresses these common issues in a question-and-answer format.

My peak for 5-epi Emtricitabine-¹³C,¹⁵N₂ is tailing. What are the likely causes and how can I fix it?

Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[2]

Potential Causes & Solutions:

-

Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with basic functional groups on the Emtricitabine molecule, leading to tailing.

-

Solution: Introduce a basic modifier to the mobile phase to mask these silanol groups. A common starting point is to add 0.1% (v/v) of diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[3]

-

-

Analyte Ionization: Partial ionization of the analyte on the column can result in peak tailing. Emtricitabine has ionizable functional groups.

-

Solution: To suppress ionization, add a suitable modifier to the mobile phase. Given the basic nature of Emtricitabine, an acidic modifier is generally not recommended as it could lead to excessive retention or peak distortion. Instead, a basic modifier as described above will help maintain a consistent, non-ionized state.

-

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

-

Solution: Systematically reduce the sample concentration or injection volume.

-

Experimental Protocol: Addressing Peak Tailing

-

Prepare a series of mobile phases: If your current mobile phase is n-Hexane/Isopropanol (IPA), prepare three modified mobile phases:

-

Mobile Phase A: n-Hexane/IPA (your current ratio) + 0.1% DEA

-

Mobile Phase B: n-Hexane/IPA (your current ratio) + 0.1% TEA

-

-

Equilibrate the column: Flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.

-

Inject a standard solution: Inject your 5-epi Emtricitabine-¹³C,¹⁵N₂ standard and observe the peak shape.

-

Evaluate the results: Compare the peak asymmetry and tailing factor to your original chromatogram.

| Mobile Phase Modifier | Expected Outcome |

| 0.1% DEA or TEA | Reduced peak tailing, improved symmetry |

I'm observing peak fronting for my 5-epi Emtricitabine-¹³C,¹⁵N₂ peak. What should I investigate?

Peak fronting is less common than tailing but can still occur.

Potential Causes & Solutions:

-

Column Overload: As with tailing, injecting too high a concentration of the analyte can lead to fronting.

-

Solution: Reduce the injection volume or dilute the sample.

-

-

Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

-

Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample and keep the injection volume small.

-

My peak is broad, leading to poor resolution. How can I improve it?

Broad peaks can be caused by a variety of factors related to the column, mobile phase, and system.

Potential Causes & Solutions:

-

Suboptimal Mobile Phase Composition: The choice and ratio of solvents in the mobile phase directly influence the interaction between the analyte and the CSP.[4]

-

Solution:

-

Vary the Solvent Ratio: Systematically adjust the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your normal-phase system.

-

Change the Organic Modifier: If isopropanol is not providing a sharp peak, try ethanol.

-

-

-

Temperature Effects: Temperature can significantly impact the thermodynamics of chiral recognition and peak efficiency.[4]

-

Flow Rate: A flow rate that is too high can lead to peak broadening.

-

Solution: Reduce the flow rate. While this will increase the run time, it can significantly improve peak shape and resolution.

-

Workflow for Troubleshooting Peak Shape Issues

Caption: Troubleshooting Decision Tree for Peak Shape Optimization.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is recommended for the separation of 5-epi Emtricitabine-¹³C,¹⁵N₂?

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are a common and effective choice for the chiral separation of nucleoside analogs.[8][9][10] Specifically, columns from the Daicel CHIRALPAK® series (e.g., AD, AS, or the immobilized versions IA, IB, IC) are a good starting point.[11][12][13][14][15] Given that you are separating an epimer, a high-resolution column is crucial.

Q2: What are typical starting conditions for the mobile phase?

For polysaccharide-based columns in normal phase mode, a mixture of a non-polar solvent and an alcohol is standard. A good starting point would be a mobile phase of n-Hexane and Isopropanol (IPA) or Ethanol (EtOH). A common starting ratio is 90:10 (n-Hexane:Alcohol). From there, you can adjust the ratio to optimize retention and resolution. As mentioned in the troubleshooting guide, the addition of a basic modifier like 0.1% DEA is often necessary to achieve good peak shape for compounds with basic functionalities like Emtricitabine.[3]

Q3: How does the ¹³C and ¹⁵N labeling affect the chromatography?

The isotopic labeling of 5-epi Emtricitabine with ¹³C and ¹⁵N is unlikely to have a significant impact on its chromatographic behavior in this context. While a chromatographic isotope effect can sometimes be observed, it is typically more pronounced with deuterium labeling and under specific conditions.[16][17][18] The primary challenge in this separation will be resolving the epimer from other stereoisomers, not separating the labeled from the unlabeled compound.

Q4: Can I use reversed-phase chromatography for this separation?

While normal-phase is often the first choice for chiral separations on polysaccharide-based CSPs, reversed-phase methods can also be effective, particularly for polar compounds.[19] If you are struggling with normal-phase, exploring a reversed-phase method using a compatible chiral column (e.g., CHIRALPAK® IA, IB, IC) with a mobile phase of water/acetonitrile or water/methanol with a suitable buffer or additive could be a viable alternative.

Q5: My column performance is degrading over time. What can I do?

Column degradation can be caused by the accumulation of contaminants from the sample or mobile phase.

-

Use a Guard Column: A guard column is highly recommended to protect your analytical column.

-

Proper Column Washing: After a sequence of injections, flush the column with a strong solvent (e.g., 100% IPA or EtOH for a normal phase column) to remove any strongly retained compounds.

-

Avoid Harsh Solvents: Be aware of the solvent compatibility of your specific chiral column. Some coated polysaccharide columns are not compatible with certain solvents like THF or chlorinated solvents.[20] Immobilized CSPs offer greater solvent flexibility.[12][15]

This technical support guide provides a comprehensive starting point for improving the peak shape of 5-epi Emtricitabine-¹³C,¹⁵N₂ in chiral columns. Remember that chiral separations are often complex, and a systematic, logical approach to method development and troubleshooting is key to success.

References

-

Shimadzu. (n.d.). Chiral separation using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

-

Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

-

JBINO. (n.d.). LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. Retrieved from [Link]

-

LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

-

Rajarshi Shahu Mahavidyalaya. (2021, January 31). Estimation of Emtricitabine and Tenofovir by HPTLC Method. Retrieved from [Link]

-

PubMed. (n.d.). HPLC method for the determination of emtricitabine and related degradation substances. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

MavMatrix - UTA. (n.d.). An Investigation of Peak Shape Models in Chiral Separations. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chiral separation of nucleoside analogues of d4T and acyclovir, by liquid chromatography, of amylose stationary phases and determination of enantiomeric purity. Retrieved from [Link]

-

Daicel Corporation. (n.d.). Chiral Columns. Retrieved from [Link]

-

Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

-

Farmacia Journal. (n.d.). A validated stability indicating rp- hplc method for the determination of emtricitabine in bulk and capsules. Retrieved from [Link]

-

PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]

-

ResearchGate. (2025, August 19). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Retrieved from [Link]

-

PubMed. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]

-

International Journal of Pharmaceutical and Medicinal Research. (n.d.). Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir in Bulk and Pharmaceutical Dosage form. Retrieved from [Link]

-

PubMed. (2025, August 10). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of emtricitabine enantiomers. Retrieved from [Link]

-

LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

-

PubMed. (n.d.). Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. Retrieved from [Link]

-

MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

-

ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

-

Daicel Chiral Technologies. (2022, November 8). Daicel Chiral Technologies Announces the Launch of CHIRALPAK® IM. Retrieved from [Link]

-

ACS Publications. (2014, June 12). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

-

Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]

-

Scholars Research Library. (n.d.). A novel validated RP-HPLC method for the simultaneous estimation of Emtricitabine, Tenofovir Disoproxil Fumarate and Rilpivirine. Retrieved from [Link]

-

PubMed. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

-

HPLC. (n.d.). Method development with CHIRALPAK® IA. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

PMC. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromtech.com [chromtech.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Nucleoside Analogs: A Review of Its Source and Separation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 12. chiraltech.com [chiraltech.com]

- 13. velocityscientific.com.au [velocityscientific.com.au]

- 14. hplc.eu [hplc.eu]

- 15. Daicel CHIRALPAK ID HPLC Analytical Column, 5 um, ID 4.6 mm x L 250 mm - 84325 Daicel CHIRALPAK ID HPLC Analytical Column [84325] - £1,876.43 : UVISON.com [uvison.com]

- 16. researchgate.net [researchgate.net]

- 17. Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Sensitivity for 5-epi Emtricitabine-13C,15N2

The following technical support guide addresses the specific challenges associated with 5-epi Emtricitabine-13C,15N2 , a stable isotope-labeled diastereomer used primarily as an internal standard or reference material for impurity profiling of Emtricitabine (FTC).

Status: Active Guide Topic: Signal Enhancement & Troubleshooting Applicable Instrumentation: LC-MS/MS (Triple Quadrupole), HPLC-UV (secondary)

Executive Summary

Low sensitivity in stable isotope-labeled nucleoside analogs like 5-epi Emtricitabine-13C,15N2 typically stems from three convergent failure points: mismatched MRM transitions (due to isotope position uncertainty), chromatographic breakthrough (due to high polarity), or solubility-driven adsorption . Unlike the parent Emtricitabine, the 5-epi diastereomer may exhibit slightly different solvation kinetics and fragmentation efficiencies, requiring a tailored approach rather than a direct copy-paste of the parent method.

Module 1: Standard Integrity & Solvation (The Foundation)

Before optimizing the instrument, you must validate the physical state of the standard. Nucleoside analogs are prone to "micro-precipitation" where they appear dissolved but exist as colloidal aggregates that do not ionize efficiently.

Critical Check: The "Invisible" Precipitate

Symptom: Signal is <10% of expected intensity or shows high injection-to-injection variability (CV > 15%).

Root Cause: Emtricitabine and its epi-isomer are polar. If your stock solution is 100% organic (e.g., pure Methanol or Acetonitrile) and you inject into a highly aqueous mobile phase (or vice versa), the standard may precipitate inside the injector loop or at the column head.

Protocol 1.1: Correct Reconstitution

-

Stock Preparation: Dissolve the solid standard in 10:90 Methanol:Water (v/v) . Do not use 100% DMSO or 100% Methanol unless the certificate of analysis (CoA) explicitly dictates it. The high water content matches the initial mobile phase conditions of HILIC or polar-embedded RP methods.

-

Container Adsorption: At low concentrations (<100 ng/mL), nucleosides can adsorb to unmodified glass.

-

Action: Use polypropylene (PP) vials or silanized glass inserts.

-

-

Sonication: Sonicate for 5 minutes at ambient temperature. Visual clarity is not enough; these compounds form transparent supersaturated solutions that crash out under pressure.

Module 2: Mass Spectrometry Optimization (The Detector)

This is the most common source of error. You cannot assume the labeled standard behaves exactly like the unlabeled parent in terms of fragmentation energy, nor can you assume the "theoretical" mass shift applies to the fragment ion without verification.

The Isotope Position Trap

Problem: You are monitoring a transition that "loses" the label or the precursor mass is calculated incorrectly. Context: 5-epi Emtricitabine-13C,15N2 typically carries a mass shift of +3 Da (1x 13C, 2x 15N).

-

Parent Mass: ~250.2 m/z (Positive Mode).

-

Daughter Mass: The dominant fragment for Emtricitabine is the cytosine ring (m/z ~130).

-

Scenario A: If the labels (13C, 15N) are on the cytosine ring , the fragment will shift to ~133 m/z.

-

Scenario B: If the labels are on the sugar moiety (oxathiolane ring), the fragment will remain at ~130 m/z.

-

Protocol 2.1: Transition Verification Do not rely on literature for the unlabeled drug. Perform a Daughter Scan (Product Ion Scan) :

-

Infuse the standard at 500 ng/mL via syringe pump (5-10 µL/min).

-

Set Q1 to the expected parent mass (e.g., 251.1 m/z).

-

Scan Q3 from 50 to 260 m/z.

-

Decision: Select the most intense product ion that retains the isotope label if possible, to avoid "cross-talk" with the unlabeled 5-epi impurity.

Data Table: Recommended Starting Parameters (Sciex/Waters/Agilent)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | Basic amine (pKa ~2.65) protonates readily. |

| Capillary Voltage | 3.0 - 4.5 kV | Higher voltages may cause in-source fragmentation of the fragile sugar-base bond. |

| Source Temp | 450°C - 550°C | High temp required to desolvate polar nucleosides. |

| Cone Voltage | Optimized ± 5V | Crucial: 5-epi stereochemistry may alter the optimal declustering potential compared to FTC. |

| Dwell Time | >50 ms | Low sensitivity requires longer ion accumulation times. |

Module 3: Chromatographic Separation (The Environment)

The 5-epi diastereomer is isobaric with Emtricitabine. If they co-elute, and you are analyzing a sample containing the parent drug, the massive signal from the parent can suppress the ionization of your labeled 5-epi standard (Ion Suppression), even if the masses are different (due to charge competition).

Visualizing the Workflow

Figure 1: Decision tree for isolating the cause of signal loss. Note that "Direct Infusion" bypasses the column to isolate MS performance from chromatographic issues.

Protocol 3.1: Mobile Phase Selection

Emtricitabine is highly polar (logP ~ -0.43). On a standard C18 column, it elutes in the void volume (dead time), where ion suppression is highest (salts, unretained matrix).

-

Recommendation: Use a Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro) or a HILIC column.

-

pH Control: Use 0.1% Formic Acid (pH ~2.7). This ensures the basic amine is protonated (Ionized) for MS detection. Do not use high pH (>8) for positive mode MS as it suppresses ionization of this specific compound.

Frequently Asked Questions (FAQ)

Q1: Why does my 5-epi standard signal drop over time in the autosampler? A: This is likely evaporation of the organic solvent if the vial cap is not tight, changing the polarity, or adsorption to the glass. Switch to polypropylene vials and ensure the autosampler is cooled to 4°C to prevent degradation, although FTC is generally stable.